1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one is a chemical compound with the molecular formula C17H22N2O5 and a molecular weight of 334.372 It is characterized by the presence of a piperazine ring substituted with a 2,3,4-trimethoxybenzoyl group and a prop-2-en-1-one moiety
Preparation Methods
The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the reactions are carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the benzoyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including those with potential anti-inflammatory, anti-cancer, and anti-viral properties.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system under study .
Comparison with Similar Compounds
1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one can be compared with similar compounds such as:
1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride: This compound shares the trimethoxybenzyl group but differs in the presence of the piperazine ring and the prop-2-en-1-one moiety.
1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride: This compound has a similar piperazine and prop-2-en-1-one structure but lacks the trimethoxybenzoyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-5-14(20)18-8-10-19(11-9-18)17(21)12-6-7-13(22-2)16(24-4)15(12)23-3/h5-7H,1,8-11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXTZILBWDPDJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CCN(CC2)C(=O)C=C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.